tert-butyl 4-[(1R)-1-hydroxyethyl]piperidine-1-carboxylate

Catalog No.
S2841035
CAS No.
1206830-71-8
M.F
C12H23NO3
M. Wt
229.32
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-butyl 4-[(1R)-1-hydroxyethyl]piperidine-1-car...

CAS Number

1206830-71-8

Product Name

tert-butyl 4-[(1R)-1-hydroxyethyl]piperidine-1-carboxylate

IUPAC Name

tert-butyl 4-[(1R)-1-hydroxyethyl]piperidine-1-carboxylate

Molecular Formula

C12H23NO3

Molecular Weight

229.32

InChI

InChI=1S/C12H23NO3/c1-9(14)10-5-7-13(8-6-10)11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3/t9-/m1/s1

InChI Key

SQOMPUDOUGDJPH-SECBINFHSA-N

SMILES

CC(C1CCN(CC1)C(=O)OC(C)(C)C)O

Solubility

not available

Tert-butyl 4-[(1R)-1-hydroxyethyl]piperidine-1-carboxylate is a chemical compound with the molecular formula C₁₂H₂₃NO₃ and a molecular weight of approximately 235.32 g/mol. This compound is characterized by a piperidine ring substituted with a tert-butyl group and a hydroxyethyl group, making it notable for its chiral center at the carbon atom adjacent to the hydroxy group. The compound appears as a white crystalline solid and is recognized for its role in organic synthesis, particularly in the preparation of chiral molecules .

Typical of esters and amines. Common reactions include:

  • Esterification: Reacting with carboxylic acids to form new esters.
  • Hydrolysis: Under acidic or basic conditions, it can be hydrolyzed to yield the corresponding piperidine carboxylic acid and alcohol.
  • Nucleophilic Substitution: The presence of the piperidine nitrogen allows for nucleophilic substitution reactions, particularly with electrophiles.

These reactions are vital for its utility in synthesizing more complex organic compounds .

Several synthesis methods exist for tert-butyl 4-[(1R)-1-hydroxyethyl]piperidine-1-carboxylate:

  • Asymmetric Synthesis: Utilizing chiral catalysts to ensure the formation of the (R)-enantiomer during the synthesis process.
  • Direct Alkylation: Starting from piperidine derivatives, tert-butyl groups can be introduced followed by alkylation with hydroxyethyl halides.
  • Carboxylation Reactions: Involving piperidine derivatives that undergo carboxylation to introduce the carboxylate functionality.

These methods highlight the compound's versatility as a building block in organic synthesis .

Tert-butyl 4-[(1R)-1-hydroxyethyl]piperidine-1-carboxylate finds applications in:

  • Organic Synthesis: Serving as an intermediate in the production of pharmaceuticals and agrochemicals.
  • Chiral Auxiliary: Used in asymmetric synthesis to create chiral centers in other compounds.
  • Research: Employed in studies related to drug design and development due to its structural properties .

Several compounds share structural similarities with tert-butyl 4-[(1R)-1-hydroxyethyl]piperidine-1-carboxylate. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
N-Boc 4-piperidoneContains a piperidone structure without hydroxyethyl groupUsed primarily as a precursor in synthesis
Tert-butyl 4-piperidinecarboxylateLacks chirality; simpler structureMore straightforward reactivity
(S)-N-tert-butoxycarbonyl 4-(hydroxyethyl)piperidineSimilar hydroxyethyl substitution but different chiralityFocused on different enantiomeric forms

Tert-butyl 4-[(1R)-1-hydroxyethyl]piperidine-1-carboxylate stands out due to its specific chiral configuration and dual functional groups, making it particularly useful in asymmetric synthesis applications .

XLogP3

1.6

Dates

Modify: 2023-08-17

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